
4-Hydroxy-5-methylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-methylpyridine-3-carboxylic acid is a pyridine carboxylic acid derivative known for its unique physical and chemical properties. It is a white crystalline powder that is sparingly soluble in water and soluble in organic solvents like ethanol. This compound is used in various scientific experiments due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methylpyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production methods for this compound typically involve optimized synthetic protocols to increase yield and efficiency. These methods avoid the use of palladium as a catalyst and employ more diverse and versatile strategies .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like NAD+ in the presence of specific enzymes.
Reduction: Reduction reactions can be carried out using NADH as a reducing agent.
Substitution: Substitution reactions often involve the use of boron reagents in Suzuki–Miyaura coupling.
Major Products Formed:
Oxidation: 3-Hydroxy-2-methylpyridine 4,5-dicarboxylic acid.
Reduction: 4-Pyridoxic acid.
Scientific Research Applications
4-Hydroxy-5-methylpyridine-3-carboxylic acid is utilized in various scientific research applications due to its unique properties. It is used in:
Chemistry: As a reagent in synthetic organic chemistry for the formation of carbon–carbon bonds.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential therapeutic agent in the treatment of diseases related to pyridine metabolism.
Industry: In the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methylpyridine-3-carboxylic acid involves its interaction with specific enzymes and molecular targets. For example, it acts as a substrate for enzymes like 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid 5-dehydrogenase, which catalyzes its oxidation and reduction reactions . The molecular targets and pathways involved include the NAD+/NADH redox system and the pyridine metabolism pathway .
Comparison with Similar Compounds
4-Hydroxy-5-methylpyridine-3-carboxylic acid can be compared with other pyridine carboxylic acid derivatives, such as:
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness:
- This compound has a hydroxyl group at the 4-position and a methyl group at the 5-position, which distinguishes it from other pyridine carboxylic acids .
- Picolinic acid has a carboxyl group at the 2-position.
- Nicotinic acid has a carboxyl group at the 3-position.
- Isonicotinic acid has a carboxyl group at the 4-position .
These structural differences result in varying chemical reactivity and biological activity among these compounds.
Properties
CAS No. |
74632-26-1 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-methyl-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-4-2-8-3-5(6(4)9)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) |
InChI Key |
GGFJMMODEZOLIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC=C(C1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl] formate](/img/structure/B11819146.png)
![3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11819148.png)
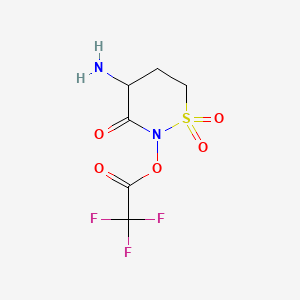
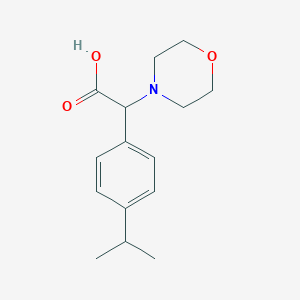

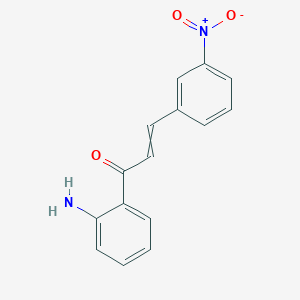




![[4-[[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride](/img/structure/B11819192.png)
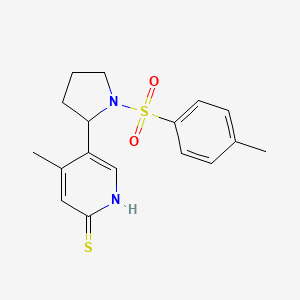
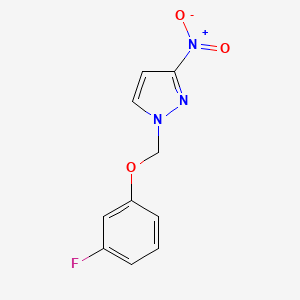
![Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate](/img/structure/B11819201.png)
